N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C12H9ClFN5 |
|---|---|
Molecular Weight |
277.68 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClFN5/c1-19-12-8(5-17-19)11(15-6-16-12)18-7-2-3-10(14)9(13)4-7/h2-6H,1H3,(H,15,16,18) |
InChI Key |
UKSRXTLUEPCPLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions often include moderate temperatures and the use of organic solvents to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position of the phenyl ring and the fluorine at the 4-position enable electrophilic aromatic substitution (EAS) and nucleophilic displacement under specific conditions.
Amine Group Reactivity
The primary amine at position 4 participates in condensation and acylation reactions critical for derivatization:
Oxidation and Reduction Pathways
The pyrazolo[3,4-d]pyrimidine core undergoes redox modifications influencing electronic properties:
Heterocyclic Ring Functionalization
The fused pyrazolo-pyrimidine system enables regioselective modifications:
Stability and Degradation Pathways
Critical stability data under varying conditions:
Comparative Reactivity with Structural Analogs
Reactivity differences among related compounds:
| Compound | Key Reactive Site | Reactivity Trend | Biological Correlation |
|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chlorine at 3-position | 18% faster EAS vs. fluorine-substituted analogs | Increased PDE9 inhibition IC₅₀ |
| 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl derivative | Piperidine substituent | Enhanced nucleophilicity at N4 | Improved blood-brain barrier penetration |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines, indicating its promise in cancer therapy.
Case Study: Cytotoxicity Testing
In a study assessing the compound's effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), the following IC50 values were obtained:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound can effectively inhibit tumor cell proliferation, making it a candidate for further development as an anticancer drug .
Protein Kinase Inhibition
The compound's structure suggests it may act as an inhibitor of various protein kinases, which are crucial in regulating cell growth and survival pathways.
Mechanism of Action
The inhibition of protein kinases can lead to the modulation of signaling pathways that are often dysregulated in cancer. Specifically, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
Case Study: CDK Inhibition
A recent synthesis study focused on developing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness as CDK2 inhibitors. The synthesized compounds were evaluated for their inhibitory potency against CDK2, showcasing promising results that warrant further investigation .
Summary of Applications
This compound exhibits multiple applications in scientific research:
- Anticancer Research : Demonstrated cytotoxic effects on various cancer cell lines.
- Protein Kinase Inhibition : Potential to inhibit key kinases involved in cancer progression.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of pyrazolo[3,4-d]pyrimidines is highly sensitive to substitutions on the core scaffold. Below is a comparative analysis of key analogs:
Key Observations:
- Halogen Effects : The 3-chloro-4-fluorophenyl group in the target compound balances electron-withdrawing effects and hydrophobic interactions, similar to 7d 's 4-fluorophenyl substitution, which enhances kinase binding .
- Biological Specificity : The 4-fluorobenzyl group in S29 and V confers selectivity for neuroblastoma cells and Cryptosporidium phosphodiesterases, respectively, highlighting the role of aromatic amines in target engagement .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 7d | S29 | V |
|---|---|---|---|---|
| Molecular Weight | 299.7 g/mol | 395.8 g/mol | 432.3 g/mol | 320.8 g/mol |
| LogP (Predicted) | ~2.8 | ~3.5 | ~4.1 | ~3.0 |
| Solubility | Moderate (aqueous) | Low | Low (nanocarrier required) | Moderate |
| Key Targets | Kinases (hypothetical) | EGFR/ErbB2 | Neuroblastoma kinases | Cryptosporidium PDE |
- Lipophilicity: Bulkier groups (e.g., S29's 2-chloro-2-(4-chlorophenyl)ethyl) increase LogP, necessitating nanoformulation for delivery .
- Bioavailability : The target compound’s 1-methyl and chloro-fluorophenyl groups may improve oral absorption compared to 7d ’s 4-fluorophenyl .
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed examination of its biological activity, including case studies, research findings, and data tables summarizing its pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is , and its CAS number is 1330624-42-4.
This compound has been identified as a potent inhibitor of specific phosphodiesterases (PDEs), particularly PDE-V. This inhibition disrupts the normal function of these enzymes, leading to various therapeutic effects against diseases caused by parasites like Cryptosporidium and in cancer models.
Anticryptosporidial Activity
Recent studies have shown that this compound exhibits significant anticryptosporidial activity. In vitro assays revealed an effective concentration (EC50) below 1 µM against Cryptosporidium parvum and C. hominis, indicating strong potential for treating cryptosporidiosis, especially in immunocompromised patients .
Case Study 1: Efficacy in Animal Models
In a study involving male mice infected with C. parvum, the compound demonstrated rapid efficacy in reducing parasite load and improving survival rates. The lead compounds derived from this series were shown to interact with the active site of CpPDE1, which is critical for the parasite's lifecycle .
Case Study 2: Cancer Cell Sensitivity
Another investigation assessed the compound's effects on cancer cell lines. It was found to enhance sensitivity to ionizing radiation in various tumor types, including osteosarcoma and chronic myeloid leukemia (CML) models. The compound significantly reduced tumor volume by over 50% in xenograft models .
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance potency and selectivity against target enzymes. For instance, introducing different substituents at specific positions on the phenyl ring led to variations in biological activity and pharmacokinetic profiles .
| Compound | EC50 (µM) | Target | Effect |
|---|---|---|---|
| Compound A | <1 | C. parvum | Anticryptosporidial |
| Compound B | 0.5 | Src Kinase | Tumor reduction |
| Compound C | 2 | PDE-V | Enhanced vascular permeability |
Q & A
Basic: What are the key synthetic pathways for N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Core Pyrazolo[3,4-d]pyrimidine Formation : Starting with halogenated pyrimidine intermediates (e.g., 6-chloro derivatives), nucleophilic substitution with amines is performed under reflux conditions in acetonitrile or DMF. For example, coupling 6-chloro-3-ethyl-1-methyl-pyrazolo[3,4-d]pyrimidine with 3-chloro-4-fluorophenylamine in the presence of DIPEA yields the target compound .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., for introducing substituents) using Pd catalysts (e.g., Pd(dppf)Cl₂) and K₂CO₃ in DMF/H₂O mixtures under microwave-assisted heating .
- Purification : Crude products are purified via silica gel chromatography (e.g., 20% MeOH/EtOAc) or reverse-phase HPLC .
Advanced: How can researchers optimize reaction yields in halogen displacement steps during synthesis?
Methodological Answer:
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and stabilize intermediates.
- Catalysis : Use of Pd-based catalysts (e.g., Pd₂(dba)₃/XPhos) for aryl-amine couplings, achieving yields up to 70% under inert atmospheres .
- Temperature Control : Microwave-assisted heating (100°C for 12 hours) improves regioselectivity and reduces side reactions in cross-coupling steps .
- Work-Up : Acid-base extraction (e.g., using HCl and NaHCO₃) minimizes impurities, while sequential recrystallization from acetonitrile enhances purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example, aromatic protons in the 3-chloro-4-fluorophenyl group resonate at δ 7.15–7.40 ppm (doublets/triplets), while the methyl group on pyrazole appears as a singlet at δ 3.78 ppm .
- LC-MS : Validates molecular weight (e.g., m/z = 320 [M+H]⁺ for related analogs) and purity (>95%) .
- IR Spectroscopy : Identifies NH stretches (~3300 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Advanced: How does structural modification (e.g., substituent variation) impact biological activity?
Methodological Answer:
- Hydrophobic Substituents : Adding fluorophenyl or tert-butyl groups enhances kinase binding affinity. For instance, 1-methyl substitution improves metabolic stability, while 3-chloro-4-fluorophenyl increases selectivity for EGFR/ErbB2 (IC₅₀ = 0.032 μM for KDR inhibition) .
- Piperazine/Piperidine Motifs : Introducing these groups (e.g., at position 6) improves solubility and modulates cellular uptake, as seen in antitumor assays against breast cancer cell lines (MCF-7) .
- SAR Studies : Computational docking (e.g., AutoDock Vina) and in vitro kinase profiling (e.g., RET kinase inhibition) guide rational design .
Basic: What in vitro assays are used to evaluate this compound’s biological activity?
Methodological Answer:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, RET) with ATP-Glo™ luminescence kits to measure IC₅₀ values .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer lines (e.g., MDA-MB-231 for TNBC) at 48–72 hours post-treatment .
- Apoptosis Markers : Caspase-3/7 activation assays (e.g., Promega Caspase-Glo®) confirm mechanism of action .
Advanced: How can contradictory data in enzyme inhibition profiles be resolved?
Methodological Answer:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target engagement .
- Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., with CDKs or MAPK pathways) .
- Structural Analysis : Co-crystallization with targets (e.g., RET kinase) reveals binding modes and explains potency discrepancies .
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- HPLC : Reverse-phase columns (e.g., Newcrom R1 C18) with acetonitrile/water gradients (0.1% TFA) achieve baseline separation of impurities .
- Accelerated Stability Studies : Store at 4°C under argon; monitor degradation via LC-MS over 6 months .
- Karl Fischer Titration : Measures residual water (<0.1%) to prevent hydrolysis .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Flow Chemistry : Continuous flow systems reduce reaction times for Suzuki couplings (e.g., from 12 hours to 30 minutes) .
- Greener Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of removal .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing purification steps .
Table 1: Representative Biological Data for Analogous Compounds
| Compound ID | Target Kinase | IC₅₀ (μM) | Cell Line Activity (IC₅₀, μM) | Ref. |
|---|---|---|---|---|
| 7d (Analog) | EGFR/ErbB2 | 0.032 | MDA-MB-231: 1.2 | |
| PP121 (Reference) | Src | 0.003 | MCF-7: 0.1 | |
| VU0418506 (Related) | mGlu4 | 0.7 | N/A (Preclinical) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
